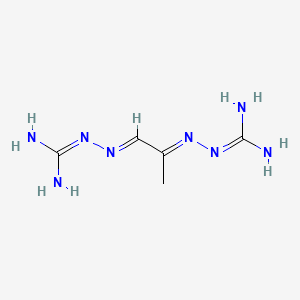

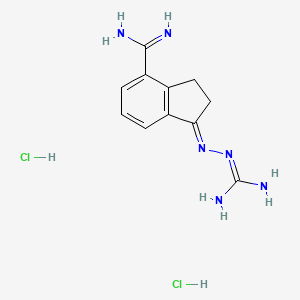

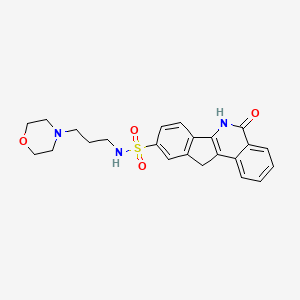

![molecular formula C20H22F2N6O B1683966 N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide CAS No. 1004990-28-6](/img/structure/B1683966.png)

N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide

説明

This compound is an enantiopure stereoisomer of the drug, Janus kinase 3 (Jak3) inhibitor . It has been found to inhibit selected members of the STE7 and STE20 subfamily of kinases .

Synthesis Analysis

The synthesis of this compound involves a series of reactions . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro heptan-7-amine . Compound ® - 6c exhibited an IC 50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. The compound has a pyrrolo[2,3-d]pyrimidine core, which is a common structure in many pharmaceutical compounds . The compound also contains a piperidine ring, which is a common feature in many bioactive compounds .Chemical Reactions Analysis

The compound has been found to exhibit potent inhibitory activity against several key enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) .Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H22F2N6O . It has a molecular weight of 400.4 g/mol . The compound is also known by several synonyms, including PF-AKT400, akt inhibitor, and AKT protein kinase inhibitor .科学的研究の応用

Cancer Treatment

PF-AKT400 is a potent, ATP-competitive Akt inhibitor . It has been extensively studied for its potential in cancer treatment . The compound shows promising cytotoxic effects against different cancer cell lines . It has been found to induce cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .

Selectivity Studies

PF-AKT400 provides significantly enhanced selectivity for Akt relative to earlier leads . This selectivity is crucial in minimizing the potential side effects of the drug .

Antitubercular Agents

Some derivatives of the compound have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . This suggests potential applications of PF-AKT400 in the treatment of tuberculosis .

Diabetes Treatment

The AKT pathway, which PF-AKT400 targets, plays a significant role in glucose uptake . Therefore, the compound might have potential applications in the treatment of type 2 diabetes .

Neurological Disorders

The AKT pathway is also associated with neuronal functions and neuroinflammation . Therefore, PF-AKT400 might have potential applications in the treatment of certain neurological disorders .

Antioxidant Regulation

The AKT pathway plays a role in the regulation of antioxidant proteins . Therefore, PF-AKT400 might have potential applications in conditions where regulation of antioxidant response is needed .

作用機序

Target of Action

PF-AKT400 primarily targets the AKT protein kinase, specifically PKBα . AKT, also known as Protein Kinase B (PKB), plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

PF-AKT400 is an ATP-competitive inhibitor . It binds to the ATP-binding pocket of AKT, preventing ATP from binding and thus inhibiting the kinase activity of AKT . This inhibition disrupts the phosphorylation and activation of downstream targets of AKT .

Biochemical Pathways

The primary biochemical pathway affected by PF-AKT400 is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation . By inhibiting AKT, PF-AKT400 can disrupt this pathway, leading to reduced cell proliferation and survival .

Result of Action

Inhibition of AKT by PF-AKT400 leads to a decrease in the phosphorylation of several downstream targets, disrupting their normal function . In cancer cells, this can lead to reduced cell proliferation and increased apoptosis . In animal models, PF-AKT400 has shown antitumor efficacy .

将来の方向性

特性

IUPAC Name |

N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZRQQTUYAYCQT-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CNC2=C1C(=NC=N2)N3CC[C@@](C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

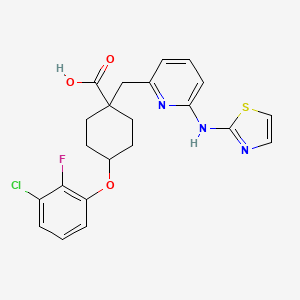

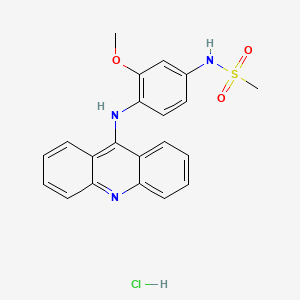

![4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid](/img/structure/B1683884.png)

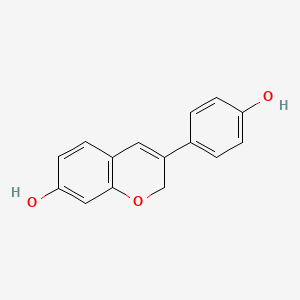

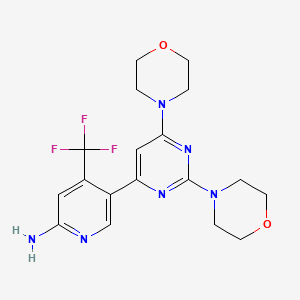

![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)

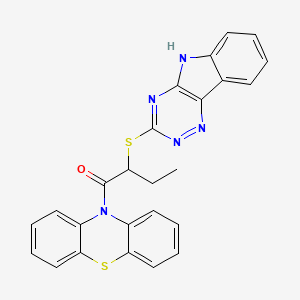

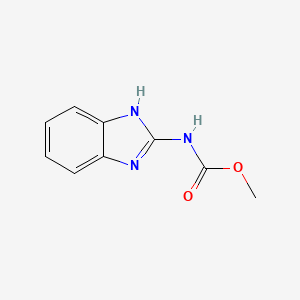

![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1683899.png)

![(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1683900.png)

![4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide](/img/structure/B1683902.png)